molecular formula C9H19NS2 B15231581 N-(4-(Ethylthio)butan-2-yl)thietan-3-amine

N-(4-(Ethylthio)butan-2-yl)thietan-3-amine

Cat. No.: B15231581
M. Wt: 205.4 g/mol
InChI Key: YJBBOWYTORZZPH-UHFFFAOYSA-N
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Description

N-(4-(Ethylthio)butan-2-yl)thietan-3-amine is a chemical compound with the molecular formula C9H19NS2 It is a thietane derivative, which means it contains a four-membered ring with a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Ethylthio)butan-2-yl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide, leading to the formation of the thietane ring . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds can also be used to synthesize thietane derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Ethylthio)butan-2-yl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thietane ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thietane derivatives.

    Substitution: Various substituted thietane derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(Ethylthio)butan-2-yl)thietan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(Ethylthio)butan-2-yl)thietan-3-amine involves its interaction with molecular targets through its sulfur-containing thietane ring. The compound can form covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(Ethylthio)butan-2-yl)thietan-3-amine is unique due to its ethylthio group, which can influence its reactivity and interactions compared to similar compounds. This uniqueness can be leveraged in specific applications where the ethylthio group provides distinct advantages.

Properties

Molecular Formula

C9H19NS2

Molecular Weight

205.4 g/mol

IUPAC Name

N-(4-ethylsulfanylbutan-2-yl)thietan-3-amine

InChI

InChI=1S/C9H19NS2/c1-3-11-5-4-8(2)10-9-6-12-7-9/h8-10H,3-7H2,1-2H3

InChI Key

YJBBOWYTORZZPH-UHFFFAOYSA-N

Canonical SMILES

CCSCCC(C)NC1CSC1

Origin of Product

United States

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